molecular formula C12H14N2O2S B1345508 1-(Mesitylsulfonyl)-1H-imidazole CAS No. 50257-39-1

1-(Mesitylsulfonyl)-1H-imidazole

Cat. No. B1345508
CAS RN: 50257-39-1
M. Wt: 250.32 g/mol
InChI Key: XFHVQSPNDDOABS-UHFFFAOYSA-N
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Description

The compound 1-(Mesitylsulfonyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, coordination chemistry, and as ligands in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives can involve various strategies, including the reaction of diamines with carboxylic acids or their derivatives, or through the cyclization of amidines. In the papers provided, we see examples of imidazole synthesis that involve the use of metal salts and ligand exchange reactions. For instance, mesityl bridged bis-1H-imidazolium salts were prepared and characterized, which are related to the 1-(Mesitylsulfonyl)-1H-imidazole structure . Another synthesis approach led to the unexpected formation of a 2-mesityl-1H-benzo[d]imidazol-3-ium chloride from the reaction of a mesitylmethylene derivative with CoCl2·6H2O .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using X-ray diffraction techniques, which provide detailed information about the arrangement of atoms within the crystal lattice. The papers discuss the structural characterization of imidazole derivatives, confirming the presence of the imidazole ring and various substituents that influence the overall geometry and stability of the compounds . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, as seen in the study of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions, including coordination with metals, ligand exchange, and redox reactions. The provided papers describe the coordination diversity of imidazole derivatives with silver (Ag) and mercury (Hg), leading to the formation of coordination compounds and N-heterocyclic carbene (NHC) complexes . Additionally, the reactivity of imidazole derivatives with elemental selenium has been explored, demonstrating the formation of selone and diselenide species .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. Spectroscopic techniques such as NMR and FTIR are commonly used to analyze these properties. For example, the 1H and 13C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms in the imidazole ring . The FTIR spectra reveal information about the functional groups present and their interactions. The papers also discuss the non-linear optical (NLO) properties of these compounds, which can be greater than those of urea, indicating potential applications in photonics .

Scientific Research Applications

  • Electrolytes for Fuel Cells : Imidazole derivatives are used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, serving as high-temperature proton-conducting polymer electrolytes for fuel cells. Different concentrations of these additives influence the conductivity of these membranes, which is crucial for the efficiency of fuel cells (Schechter & Savinell, 2002).

  • Kinetic and Mechanistic Study in Organic Chemistry : The oxidative conversion of various imidazole derivatives, including 1H-imidazole, has been studied for their reaction kinetics in an acidic medium. This research provides insights into the reactivity and potential applications of these derivatives in organic synthesis (Manjunatha & Puttaswamy, 2016).

  • Coordination Chemistry and Material Science : Imidazole derivatives, including 1H-imidazole, are used to create coordination compounds with metals like silver (Ag) and mercury (Hg). These compounds are studied for their structural properties and potential applications in material science (Salman et al., 2013).

  • Catalysis in Organic Chemistry : Imidazole derivatives are employed in the synthesis of new classes of ligands for homogeneous catalysis. These compounds have shown potential as catalysts in various organic reactions, including C-C coupling reactions (César et al., 2002).

  • Corrosion Inhibition : Imidazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in material preservation and industrial maintenance (El-Asri et al., 2022).

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-6-10(2)12(11(3)7-9)17(15,16)14-5-4-13-8-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHVQSPNDDOABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198251
Record name 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole
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Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)-1H-imidazole

CAS RN

50257-39-1
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole
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Record name 1-(Mesitylsulfonyl)-1H-imidazole
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Record name 50257-39-1
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Record name 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole
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Record name 1-[(2,4,6-trimethylphenyl)sulphonyl]-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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